molecular formula C46H12F20O22S4 B14021434 HKSOX-1 (5/6-mixture)

HKSOX-1 (5/6-mixture)

Cat. No.: B14021434
M. Wt: 1424.8 g/mol
InChI Key: QVSQZVFWZINRLK-UHFFFAOYSA-N
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Description

Biological Significance of Superoxide Anion (O₂⁻) in Cellular Redox Signaling

Superoxide anion (O₂⁻) serves as a pivotal mediator in redox signaling, influencing processes ranging from immune response to mitochondrial function. At physiological levels, O₂⁻ activates transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and hypoxia-inducible factor 1α (HIF-1α), which regulate antioxidant defenses and cellular adaptation to stress. For example, O₂⁻ generated by NADPH oxidases (NOX) modulates mitogen-activated protein kinase (MAPK) pathways, impacting cell proliferation and apoptosis.

However, excessive O₂⁻ production leads to oxidative stress, damaging lipids, proteins, and DNA. Mitochondria are primary O₂⁻ sources due to electron leakage during oxidative phosphorylation. Superoxide dismutases (SOD1 and SOD2) convert O₂⁻ to hydrogen peroxide (H₂O₂), which further participates in signaling or forms hydroxyl radicals via Fenton reactions. The dual role of O₂⁻—as a signaling molecule and a toxic agent—underscores the need for precise detection tools to study its spatiotemporal dynamics.

Historical Evolution of Fluorescent Probes for ROS Detection

Early ROS probes, such as dihydroethidium (DHE), relied on redox-based mechanisms, where O₂⁻ oxidation generated fluorescent products. However, these probes suffered from poor selectivity, as other ROS (e.g., H₂O₂) and cellular reductants could interfere. The introduction of boronate-based probes improved specificity for H₂O₂ but remained ineffective for O₂⁻.

A paradigm shift occurred with the development of HKSOX-1, which utilizes a nonredox strategy. Unlike earlier probes, HKSOX-1’s aryl trifluoromethanesulfonate group undergoes O₂⁻-specific cleavage, releasing a fluorescent phenol derivative. This mechanism eliminates cross-reactivity with non-ROS cellular components, enabling accurate detection in complex biological systems. Subsequent modifications, such as mitochondrial targeting in HKSOX-1m, expanded its utility to organelle-specific studies.

Properties

Molecular Formula

C46H12F20O22S4

Molecular Weight

1424.8 g/mol

IUPAC Name

2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/2C23H6F10O11S2/c24-11-4-9-15(13(26)17(11)43-45(37,38)22(28,29)30)41-16-10(5-12(25)18(14(16)27)44-46(39,40)23(31,32)33)21(9)8-2-1-6(19(34)35)3-7(8)20(36)42-21;24-11-4-9-15(13(26)17(11)43-45(37,38)22(28,29)30)41-16-10(5-12(25)18(14(16)27)44-46(39,40)23(31,32)33)21(9)8-3-6(19(34)35)1-2-7(8)20(36)42-21/h2*1-5H,(H,34,35)

InChI Key

QVSQZVFWZINRLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of HKSOX-1 involves multiple steps starting from fluorinated fluorescein derivatives, followed by functional group modifications and coupling reactions to yield the final fluorescent probe. The key synthetic steps include:

  • Preparation of fluorinated fluorescein intermediate: Starting with 5-carboxy-2’,4’,5’,7’-tetrafluorofluorescein, the compound is treated with triflic anhydride under anhydrous conditions at low temperatures (-78 °C) to introduce triflate groups, facilitating further functionalization.

  • Formation of acid chloride intermediate: The crude acid chloride is prepared by refluxing under argon atmosphere, followed by reaction with dimethyl iminodiacetate in the presence of potassium carbonate to introduce chelating groups.

  • Phosphonium salt formation: 1,4-dibromobutane is reacted with triphenylphosphine in dry toluene under reflux to form (4-bromobutyl)triphenylphosphonium bromide, a key intermediate in the probe synthesis.

  • Cyclization and final assembly: The mixture of trimellitic anhydride and 2,4-difluororesorcinol in methanesulfonic acid is heated to 120 °C to yield 5(6)-carboxy-2’,4’,5’,7’-tetrafluorofluorescein, which is then further processed to obtain the HKSOX-1 compound as a mixture of 5- and 6-isomers.

This synthetic approach yields HKSOX-1 as a white sticky solid, purified by flash chromatography on silica gel. The molecular formula is C29H15O14N1F10S2 with a molecular weight of approximately 854.98 Da.

Preparation of Stock and Working Solutions

Stock Solution Preparation

HKSOX-1 (5/6-mixture) is typically supplied as a hydrobromide salt, which is soluble in dimethyl sulfoxide (DMSO). The preparation of stock solutions follows these guidelines:

Amount of HKSOX-1 (mg) Volume of DMSO (mL) for 10 mM stock solution
1 0.1404
5 0.7019
10 1.4037
  • Dissolve the required amount of HKSOX-1 hydrobromide in DMSO to achieve a 10 mM concentration.
  • Store the stock solution at -20 °C to -80 °C, protected from light.
  • Avoid repeated freeze-thaw cycles to maintain compound integrity.
  • If solubility issues arise, gently heat the solution to 37 °C and sonicate briefly to aid dissolution.

Working Solution Preparation

  • Dilute the stock solution with an appropriate buffer such as phosphate-buffered saline (PBS) or serum-free medium to a working concentration typically ranging from 1 to 10 μM.
  • Prepare the working solution fresh before use.
  • Ensure the solution is clear before application; physical methods like vortexing, sonication, or gentle heating can be used to clarify the solution.

Protocol for Cell Staining Using HKSOX-1 (5/6-mixture)

Preparation of Staining Solution

  • Prepare a stock solution of HKSOX-1 (5/6-mixture) in DMSO at 1-10 mM concentration.
  • Dilute the stock solution in PBS or serum-free medium to prepare a working solution of 1-10 μM concentration.

Cell Suspension Staining

  • Centrifuge suspension cells at 1000g for 3-5 minutes.
  • Discard supernatant and wash cells twice with PBS for 5 minutes each.
  • Add 1 mL of the working solution to the cell pellet.
  • Incubate at room temperature for 5-30 minutes depending on experimental requirements.

Adherent Cell Staining

  • Wash adherent cells twice with PBS.
  • Add trypsin to detach cells, then centrifuge at 1000g for 3-5 minutes.
  • Proceed with staining as for suspension cells.

Imaging

  • After staining, cells can be imaged using fluorescence microscopy.
  • HKSOX-1 exhibits excitation/emission maxima at approximately 509/534 nm (green fluorescence).
  • The probe is sensitive to mitochondrial O2 and can detect basal and stimulated mitochondrial oxygen species at low laser power settings.

Summary Table of Preparation Parameters

Step Conditions/Details
Stock solution concentration 10 mM in DMSO
Stock solution volume (1 mg) 0.1404 mL DMSO
Working solution concentration 1-10 μM in PBS or serum-free medium
Storage -20 °C to -80 °C, dark, avoid freeze-thaw cycles
Staining incubation time 5-30 minutes at room temperature
Excitation/Emission 509 nm / 534 nm (green fluorescence)

Chemical Reactions Analysis

Scientific Research Applications

Scientific Applications of HKSOX-1 (5/6-mixture)

HKSOX-1m (5/6-mixture) is a fluorescent probe designed to target mitochondria and detect reactive oxygen species (ROS), particularly superoxide O2O_2^- . It exhibits high selectivity and effectiveness in cellular environments, making it valuable for various scientific research applications .

Properties of HKSOX-1 (5/6-mixture)

  • Fluorescence: Excitation/Emission wavelengths are 509/534 nm (green) .
  • Target: Mitochondria .
  • Reactivity: Highly selective for superoxide anion radicals .

Use as a Fluorescent Probe

HKSOX-1m (5/6-mixture) is utilized as a fluorescent probe to detect superoxide in cells . In differentiated human THP-1 cells and mitochondria stimulated by Antimycin A, HKSOX-1m (5/6-mixture) (10 μM) can sensitively capture basal signals even under very low laser power output conditions .

Detection of Superoxide

HKSOX-1r is used for imaging and detecting superoxide . Studies indicate that HKSOX-1r can be used with RAW264.7 mouse macrophages to image O2O_2^- .

  • Two-photon confocal imaging showed that RAW264.7 cells incubated with HKSOX-1r (2 μM) for 30 minutes can be used to detect O2O_2^- .
  • When cells are co-incubated with HKSOX-1r (2 μM) and mitochondrial respiratory inhibitors like FCCP (5 μM), antimycin A (5 μM), or oligomycin A (5 μM) for 30 minutes, confocal imaging can be performed at high (189×) or lower (63×) magnification .
  • FACS analysis: HKSOX-1r (4 M) was used to co-incubate RAW264.7 cells in the absence or presence of antimycin A or PMA for 30 min . The NOX inhibitor DPI (500 nM) was added to block superoxide production .

Use with Other Probes and Techniques

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key features of HKSOX-1 and comparable reactive oxygen species (ROS) probes:

Probe Target ROS Selectivity Sensitivity Applications Limitations References
HKSOX-1 O₂•⁻ High specificity against H₂O₂, •OH, HOCl, NO ~10 nM Live-cell imaging, in vivo studies Requires two-photon microscopy for deep tissue
Hydroethidine (HEt) O₂•⁻ Low; reacts with peroxynitrite and ONOO⁻ ~1 µM Basic superoxide detection Non-specific oxidation, autofluorescence
MitoSOX Red Mitochondrial O₂•⁻ Moderate; cross-reacts with H₂O₂ ~100 nM Mitochondrial ROS imaging pH-sensitive, limited tissue penetration
H2DCFDA Broad ROS (H₂O₂, •OH) Low specificity ~500 nM General oxidative stress screening Artifacts from esterase activity
HKPerox-2 H₂O₂ High; no cross-reactivity with O₂•⁻ or •OH ~20 nM H₂O₂-specific imaging in live cells Limited to H₂O₂ detection
HKOH-1r •OH High; minimal interference from O₂•⁻ or H₂O₂ ~50 nM Hydroxyl radical detection in apoptosis Requires UV excitation

Key Differentiators of HKSOX-1:

Sensitivity: Its detection limit (10 nM) is 100-fold lower than HEt, enabling visualization of low endogenous superoxide levels .

Stability : Performs reliably under extreme pH (4–9) and high glutathione concentrations, unlike MitoSOX Red, which loses efficacy in acidic environments .

Mitochondrial Variant : HKSOX-1m (5/6-mixture), a mitochondrial-targeted derivative, localizes to mitochondria without requiring chemical modifications like MitoSOX .

Research Findings:

  • In cerebral ischemia models, HKSOX-1 detected O₂•⁻ spikes in neuronal cells, correlating with caspase-3 activation and infarct size .
  • In bacterial studies, HKSOX-1 outperformed HEt in specificity, identifying Enterococcus faecalis-derived superoxide without interference from extracellular H₂O₂ .

Biological Activity

HKSOX-1 (5/6-mixture) is a fluorescent probe specifically designed for the detection and imaging of superoxide anion radicals (O2O_2^{--}) in biological systems. This compound has garnered attention due to its high sensitivity and selectivity for O2O_2^{--}, which plays a critical role in various physiological and pathological processes, including inflammation and oxidative stress.

The biological activity of HKSOX-1 is primarily based on its unique chemical structure, which includes an aryl trifluoromethanesulfonate group. Upon exposure to O2O_2^{--}, this group undergoes cleavage, resulting in the release of a free phenol that activates fluorescence. This mechanism allows for real-time monitoring of superoxide levels within living cells and tissues.

Key Research Findings

  • Sensitivity and Selectivity : HKSOX-1 exhibits excellent selectivity for O2O_2^{--} over other reactive oxygen species (ROS) and reductants commonly found in cellular environments. Studies have demonstrated a greater than 650-fold increase in fluorescence intensity upon interaction with superoxide, confirming its efficacy as a detection tool .
  • Cellular Applications : The probe has been effectively utilized in various cellular models to visualize O2O_2^{--} production during processes such as mitochondrial stress and inflammation. For instance, differentiated human THP-1 cells treated with antimycin A showed significant increases in superoxide levels when imaged with HKSOX-1 .
  • In Vivo Imaging : Beyond cellular applications, HKSOX-1 has been successfully applied to live zebrafish embryos, showcasing its potential for in vivo imaging of oxidative stress .

Case Study 1: Mitochondrial ROS Detection

In experiments involving differentiated THP-1 cells stimulated with antimycin A, HKSOX-1 was used to detect mitochondrial superoxide production. The results indicated a marked increase in fluorescence intensity correlating with elevated O2O_2^{--} levels, suggesting that HKSOX-1 is an effective tool for assessing mitochondrial oxidative stress .

Case Study 2: Inflammation Models

In models of inflammation, HKSOX-1 was employed to monitor changes in superoxide levels. The probe's ability to provide real-time data on O2O_2^{--} dynamics allowed researchers to correlate oxidative stress with inflammatory responses, enhancing our understanding of the role of ROS in disease progression .

Data Tables

Parameter Value
Fluorescence Excitation 509 nm
Fluorescence Emission 534 nm
Selectivity Ratio >650-fold increase for O2O_2^{--} over other ROS
Cell Types Tested THP-1 cells, live zebrafish embryos

Q & A

Q. What is the molecular mechanism by which HKSOX-1 detects superoxide (O₂⁻) in biological systems?

HKSOX-1 operates via an intramolecular charge transfer (ICT) mechanism. The trifluoromethanesulfonate (triflate) group acts as a protecting moiety, rendering the probe non-fluorescent. Upon reaction with O₂⁻, the triflate is replaced via nucleophilic rearrangement, leading to the formation of a conjugated open-ring structure in the fluorescein backbone. This structural change induces a fluorescence "turn-on" response detectable via two-photon microscopy . Validation experiments should include controls with superoxide scavengers (e.g., SOD) to confirm specificity .

Q. How can researchers validate HKSOX-1 specificity against other reactive oxygen species (ROS)?

Methodological validation requires parallel experiments with competing ROS (e.g., H₂O₂, NO, ONOO⁻) under physiologically relevant conditions. Use fluorescence spectroscopy or microscopy to compare signal intensity. For example, HKSOX-1 shows minimal cross-reactivity with H₂O₂ due to its selective O₂⁻ recognition moiety . Include positive controls (e.g., xanthine/xanthine oxidase systems for O₂⁻ generation) and negative controls (e.g., catalase for H₂O₂ quenching) .

Q. What are the optimal experimental conditions (pH, temperature, concentration) for in vitro HKSOX-1 assays?

HKSOX-1 exhibits optimal fluorescence activation at physiological pH (7.4) and 37°C. For cell-based assays, a working concentration of 5–10 μM is recommended to minimize cytotoxicity while ensuring sufficient signal-to-noise ratio. Pre-incubation times should be standardized (e.g., 30 minutes) to allow probe penetration into cellular compartments .

Advanced Research Questions

Q. How can conflicting data on HKSOX-1 sensitivity in hypoxic environments be resolved?

Contradictory results may arise from variations in cellular redox states or probe localization. To address this, employ complementary techniques:

  • Quantify intracellular O₂⁻ levels using HPLC-based assays (e.g., cytochrome c reduction).
  • Use genetic models (e.g., SOD knockdown) to modulate O₂⁻ production and correlate with HKSOX-1 signals.
  • Conduct time-lapse imaging to track dynamic changes in O₂⁻ flux under hypoxia . Document methodological parameters (e.g., oxygen tension, cell type) to ensure reproducibility .

Q. What experimental design strategies mitigate photobleaching artifacts in long-term HKSOX-1 imaging?

Advanced imaging protocols should:

  • Use two-photon microscopy to reduce photodamage.
  • Optimize exposure times and laser power (e.g., ≤5% laser intensity).
  • Include control experiments with ROS-insensitive probes (e.g., CellROX) to distinguish bleaching from biological signals.
  • Apply anti-fade reagents (e.g., ascorbic acid derivatives) to prolong fluorescence stability .

Q. How can HKSOX-1 be integrated into mixed-methods studies exploring O₂⁻ signaling in disease models?

A mixed-methods approach combines HKSOX-1 imaging (quantitative) with transcriptomic or proteomic analyses (qualitative). For example:

  • Quantitative: Measure O₂⁻ levels in inflammatory models (e.g., zebrafish embryos) using fluorescence intensity quantification .
  • Qualitative: Perform RNA-seq on tissues with elevated O₂⁻ to identify redox-sensitive pathways. Triangulate data to address how O₂⁻ modulates specific molecular targets (e.g., NF-κB). Align research questions with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What are the limitations of HKSOX-1 in quantifying absolute O₂⁻ concentrations?

HKSOX-1 provides relative fluorescence changes rather than absolute O₂⁻ levels. To address this:

  • Calibrate signals using standardized O₂⁻-generating systems (e.g., KO₂ solutions).
  • Combine with electrochemical sensors (e.g., O₂⁻-selective electrodes) for cross-validation.
  • Normalize data to protein content or cell count to reduce variability .

Methodological Best Practices

  • Data Interpretation: Avoid overinterpreting fluorescence signals as direct measures of oxidative stress. Correlate HKSOX-1 data with functional assays (e.g., cell viability, mitochondrial respiration) .
  • Ethical Compliance: Declare probe limitations (e.g., potential cytotoxicity at high concentrations) in manuscripts, adhering to journal guidelines for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.